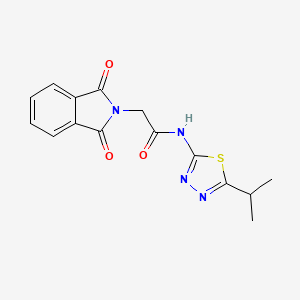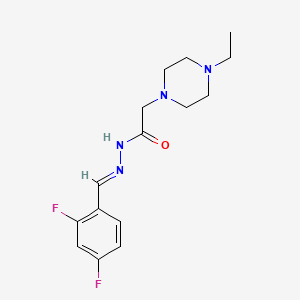
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to our compound of interest involves several key steps, including condensation reactions, cyclocondensation, and the use of catalysts like carbodiimide. These processes yield a variety of acetamide derivatives with established structures through spectral data analysis such as MS, IR, CHN, and NMR (Wang et al., 2010). Another approach involves carbodiimide condensation to synthesize novel derivatives, characterized by IR, NMR, and elemental analyses (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds showcases 'V' shaped configurations with aromatic planes, as evidenced by crystallographic studies. These studies also reveal the presence of various intermolecular interactions, such as hydrogen bonding and π interactions, contributing to their 3-D structural arrays (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of acetamide derivatives typically employ processes like cyclocondensation, using specific catalysts in microwave reactors. These methods facilitate the creation of novel compounds with significant anti-inflammatory properties, as determined by in vitro and in vivo evaluations (Nikalje et al., 2015).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, are crucial for understanding the behavior of these compounds. X-ray crystallographic studies provide insights into the crystalline structures of various derivatives, revealing their molecular configurations and solid-state arrangements (Gautam et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined through various synthetic routes and reactions. These properties are essential for the potential application of these compounds in different fields. Studies focusing on the synthesis and antioxidant properties of derivatives highlight their reactivity and potential as radical scavengers, with some compounds showing comparable activity to known antioxidants (Lelyukh et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Novel Derivatives and Catalysis : The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole highlights a convenient method for preparing compounds with potential biological activities. The intermediate compounds in this process were thoroughly characterized, underscoring the importance of precise synthesis techniques in creating derivatives with desired properties (Yu et al., 2014).
Heterocyclic Innovations : Research on incorporating a thiadiazole moiety into various heterocycles, such as pyrrole and pyridine, shows the versatility of thiadiazole derivatives. These compounds, synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, were evaluated for insecticidal properties, indicating their potential in agricultural applications (Fadda et al., 2017).
Crystal Structure Analysis : Understanding the molecular structure of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insights into the interactions that govern their stability and reactivity. The study focused on the crystalline arrangements and intermolecular interactions, essential for designing compounds with specific biological or chemical properties (Boechat et al., 2011).
Biological Applications and Molecular Properties
Antimicrobial and Hypoglycemic Activities : Compounds derived from dithiocarbazates showing antimicrobial properties against both Gram-positive and Gram-negative bacteria demonstrate the therapeutic potential of thiadiazole derivatives. Additionally, some derivatives exhibited hypoglycemic activity, suggesting their utility in managing diabetes (Moustafa et al., 2020; Nikalje et al., 2012).
Anti-inflammatory Agents : The synthesis and evaluation of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents highlight the medical research applications of thiadiazole derivatives. These compounds were tested for their effectiveness in reducing inflammation, showcasing the compound's potential in therapeutic settings (Nikalje et al., 2015).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8(2)12-17-18-15(23-12)16-11(20)7-19-13(21)9-5-3-4-6-10(9)14(19)22/h3-6,8H,7H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOTWLKSTHEVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5599154.png)
![8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)